Comprehensive Technical Guide: Molecular Weight Characterization and Analytical Profiling of 3-Isopropoxy-2-nitrobenzoic Acid
Comprehensive Technical Guide: Molecular Weight Characterization and Analytical Profiling of 3-Isopropoxy-2-nitrobenzoic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
In early-stage pharmaceutical development and specialized organic synthesis, the accurate characterization of molecular building blocks is non-negotiable. 3-Isopropoxy-2-nitrobenzoic acid (CAS No. 1369928-45-9) [1] is a highly functionalized aromatic fragment utilized in the design of targeted active pharmaceutical ingredients (APIs). With a theoretical molecular weight of 225.20 g/mol , this compound provides an optimal mass-to-functionality ratio for Fragment-Based Drug Discovery (FBDD).
This whitepaper provides an authoritative, step-by-step guide to the structural and mass spectrometric validation of 3-isopropoxy-2-nitrobenzoic acid. It emphasizes the causal relationships between the molecule's distinct physicochemical properties—specifically its carboxylic acid and ortho-nitro groups—and the analytical methodologies required to accurately confirm its molecular weight [2].
Physicochemical Profiling & Pharmacokinetic Relevance
Structural Impact on Molecular Weight
The molecular formula of 3-isopropoxy-2-nitrobenzoic acid is C₁₀H₁₁NO₅ . The molecular weight is a composite of its core structural features:
-
Benzoic Acid Core (C₇H₆O₂): Provides the acidic moiety essential for solubility and receptor-site ionic interactions.
-
Nitro Group (-NO₂): Contributes significant mass (46 Da) and introduces a strong electron-withdrawing effect, lowering the pKa of the adjacent carboxylic acid.
-
Isopropoxy Group (-OCH(CH₃)₂): Adds lipophilicity (59 Da), balancing the polarity of the nitro and carboxy groups to improve membrane permeability.
Relevance to Lipinski’s Rule of Five
At 225.20 g/mol , this compound serves as an ideal synthetic scaffold. Lipinski's Rule of Five limits an orally bioavailable drug's molecular weight to ≤ 500 Da. Using 3-isopropoxy-2-nitrobenzoic acid as a starting material consumes less than half of this "mass budget," leaving approximately 275 Da available for further synthetic elaboration (e.g., amide coupling or cross-coupling reactions) to optimize binding affinity without compromising pharmacokinetic viability.
Quantitative Mass Data
Table 1: Theoretical Mass Spectrometric and Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₁₀H₁₁NO₅ | Dictates isotopic distribution pattern (M+1 ≈ 11.4%). |
| Average Molecular Weight | 225.20 g/mol | Used for stoichiometric calculations in synthetic workflows. |
| Monoisotopic Exact Mass | 225.0637 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Target Ion [M-H]⁻ | 224.0564 m/z | Primary ion species detected in ESI(-) mode. |
Experimental Protocols for Molecular Weight Determination
Validating the molecular weight requires a self-validating analytical system. We employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass, followed by Collision-Induced Dissociation (CID) to confirm structural connectivity [2, 3].
Protocol 1: LC-HRMS Exact Mass Determination
Causality Check: Carboxylic acids exhibit superior ionization efficiency in Negative Electrospray Ionization (ESI-) due to their propensity to readily donate a proton in basic or neutral environments, avoiding the complex adduction (e.g., sodium or potassium) often seen in positive mode [2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of 3-isopropoxy-2-nitrobenzoic acid in 1.0 mL of Methanol/Water (50:50, v/v). Dilute to a working concentration of 1 µg/mL.
-
Mobile Phase Optimization: Use a mobile phase of Water (A) and Acetonitrile (B), both spiked with 0.1% Ammonium Hydroxide (NH₄OH) .
-
Why? Basic additives drive the equilibrium toward the carboxylate anion (-COO⁻), drastically increasing the abundance of the [M-H]⁻ ion and preventing ion suppression [2].
-
-
Chromatographic Separation: Inject 2 µL onto an Acquity UPLC C18 column (1.7 µm, 2.1 x 50 mm) at a flow rate of 0.4 mL/min.
-
Ionization & Acquisition: Operate the Orbitrap mass spectrometer in ESI(-) mode. Set the capillary temperature to 275 °C and the spray voltage to 2.5 kV. Acquire full MS spectra in the range of m/z 50–400 at a resolution of 140,000.
-
Data Validation: Extract the chromatogram for m/z 224.0564 (mass tolerance ≤ 3 ppm).
LC-HRMS analytical workflow for molecular weight validation.
Protocol 2: Structural Validation via MS/MS Fragmentation
While HRMS provides the exact mass, confirming the sequence of atoms guarantees the mass belongs to the specified isomer (and not, for example, 4-isopropoxy-2-nitrobenzoic acid). We utilize Collision-Induced Dissociation (CID) to map the fragmentation pathway [3].
Step-by-Step Methodology:
-
Precursor Isolation: Isolate the parent [M-H]⁻ ion (m/z 224.05) using the quadrupole mass filter (isolation window: 1.0 Th).
-
Collision-Induced Dissociation (CID): Accelerate the isolated ions into a collision cell filled with Nitrogen (N₂) gas. Apply a Normalized Collision Energy (NCE) of 25-35 eV.
-
Mechanistic Analysis of Fragments:
-
Neutral Loss 1 (42 Da): The isopropoxy group undergoes a favorable inductive cleavage, losing a propene molecule (C₃H₆) to yield a stable phenolic fragment at m/z 182.0089.
-
Neutral Loss 2 (44 Da): The carboxylic acid moiety undergoes decarboxylation (loss of CO₂), yielding m/z 138.0191.
-
Neutral Loss 3 (30 Da): The nitro group—particularly when situated ortho to a radical or charge site—frequently loses Nitric Oxide (NO), resulting in an m/z 108.0211 fragment [3].
-
Collision-induced dissociation (CID) fragmentation pathway.
Orthogonal Verification: Nuclear Magnetic Resonance (NMR)
To create a fully self-validating data package, mass spectrometry must be coupled with ¹H-NMR. While MS provides the absolute weight, NMR confirms the proton count and local electronic environments corresponding to a MW of 225.20 g/mol .
Protocol Summary:
-
Dissolve ~5 mg of the compound in DMSO-d₆ (a highly polar deuterated solvent that stabilizes the hydrogen bonding of the carboxylic acid).
-
Acquire data at 400 MHz.
-
Critical Resonances: The isopropoxy group will display a distinct heptet at ~4.6 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃)₂). The presence of exactly three aromatic protons strongly corroborates the tri-substituted benzene core inherent to C₁₀H₁₁NO₅.
Conclusion
The precise calculation and physical verification of 3-isopropoxy-2-nitrobenzoic acid’s molecular weight (225.20 g/mol ) is dependent on careful analytical planning. By leveraging the specific deprotonation mechanics of the carboxylic acid in ESI(-) mode and exploiting the predictable CID fragmentation of ortho-nitro/isopropoxy groups, scientists can assure the absolute integrity of this building block prior to downstream synthetic or pharmacological applications.
References
-
Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13):2014-8. Retrieved March 9, 2026, from [Link]
-
Tomer, K. B., Gebreyesus, T., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems—CCXXIII: ortho interactions of nitro groups. Journal of Mass Spectrometry / Scilit. Retrieved March 9, 2026, from [Link]
